molecular formula C17H10BrClF3N3OS B2665701 1-(4-bromophenyl)-2-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-imidazol-2-yl}sulfanyl)ethan-1-one CAS No. 303994-43-6

1-(4-bromophenyl)-2-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-imidazol-2-yl}sulfanyl)ethan-1-one

Cat. No.: B2665701
CAS No.: 303994-43-6
M. Wt: 476.7
InChI Key: VTXFWUKUUNQBRX-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-2-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-imidazol-2-yl}sulfanyl)ethan-1-one is a complex organic compound that features a bromophenyl group, a chloropyridinyl group, and an imidazolylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-2-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-imidazol-2-yl}sulfanyl)ethan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines.

    Introduction of the pyridinyl group: This step might involve nucleophilic substitution reactions.

    Attachment of the bromophenyl group: This could be done via a Suzuki coupling reaction.

    Formation of the ethanone linkage: This might involve a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-2-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-imidazol-2-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This might reduce the ketone group to an alcohol.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction might yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: As a potential therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: In the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-imidazol-2-yl}sulfanyl)ethan-1-one would depend on its specific biological target. Typically, such compounds might:

    Bind to enzymes: Inhibiting their activity.

    Interact with receptors: Modulating their signaling pathways.

    Affect cellular processes: Such as cell division or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-bromophenyl)-2-(1H-imidazol-2-ylsulfanyl)ethan-1-one
  • 1-(4-chlorophenyl)-2-(1H-imidazol-2-ylsulfanyl)ethan-1-one
  • 1-(4-bromophenyl)-2-(pyridin-2-ylsulfanyl)ethan-1-one

Uniqueness

1-(4-bromophenyl)-2-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-imidazol-2-yl}sulfanyl)ethan-1-one is unique due to the presence of both the trifluoromethyl group and the imidazole ring, which can impart specific chemical and biological properties.

Properties

IUPAC Name

1-(4-bromophenyl)-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]imidazol-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrClF3N3OS/c18-12-3-1-10(2-4-12)14(26)9-27-16-23-5-6-25(16)15-13(19)7-11(8-24-15)17(20,21)22/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXFWUKUUNQBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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